molecular formula C18H18N2O2 B2879572 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952887-73-9

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2879572
CAS No.: 952887-73-9
M. Wt: 294.354
InChI Key: LNDOPNGTZOUQAH-UHFFFAOYSA-N
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Description

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic quinoxaline derivative offered for research purposes. Quinoxalines represent a significant class of nitrogen-containing heterocycles known for their wide range of biological activities and are a subject of extensive research in medicinal and organic chemistry . This specific scaffold is of interest in the development of novel heterocyclic systems for pharmaceutical and agrochemical research, as the quinoxaline core is frequently explored for its potential biological properties . Researchers investigate these compounds for their roles as key intermediates or precursors in complex synthetic pathways, including the construction of novel macrocycles or the study of acid-catalyzed rearrangements into other valuable heterocyclic systems like benzimidazoles . The compound's structure, featuring the 3,4-dihydroquinoxalin-2(1H)-one moiety acylated with a 2,4-dimethylphenylacetyl group, provides a platform for further chemical modification and structure-activity relationship (SAR) studies. The scientific literature indicates that quinoxaline derivatives are investigated as inhibitors of various enzymes, such as poly(ADP-ribose)polymerase-1 and phosphatidylinositol 3-kinase, highlighting their relevance in early-stage drug discovery . This product is intended for use by qualified researchers in a controlled laboratory setting to advance the understanding of heterocyclic chemistry and explore potential applications in life sciences. The specific research applications and mechanism of action for this particular compound should be confirmed by consulting the relevant scientific literature.

Properties

IUPAC Name

4-[2-(2,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-8-14(13(2)9-12)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDOPNGTZOUQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Chloroacetyl-Quinoxaline Intermediate

The most widely reported method involves reacting 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one with 2,4-dimethylaniline under basic conditions. This two-step process begins with the preparation of the chloroacetyl-quinoxaline precursor, followed by displacement of the chloride group by the amine nucleophile.

Reaction Conditions and Mechanism
In a typical procedure, 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol) is suspended in 2-propanol with sodium bicarbonate (0.7 g, 8.35 mmol) and 2,4-dimethylaniline (0.67 g, 5.57 mmol). The mixture is refluxed for 8 hours, with reaction progress monitored by TLC (chloroform/ethyl acetate). The base facilitates deprotonation of the aniline, enhancing its nucleophilicity to attack the electrophilic chloroacetyl carbon. Post-reaction, cooling induces crystallization, yielding the target compound as colorless chunks after washing with chloroform and methanol.

Yield and Scalability
This method achieves a reference yield of 75.1%, attributed to the stability of the quinoxaline core and the efficiency of the substitution reaction. Industrial scalability is feasible due to mild conditions and readily available starting materials.

Optimization and Reaction Condition Analysis

Solvent and Base Selection

The nucleophilic substitution method employs 2-propanol for its moderate polarity, which solubilizes both the quinoxaline precursor and aniline while facilitating reflux. Sodium bicarbonate acts as a mild base, avoiding side reactions such as quinoxaline ring decomposition.

Temperature and Time Dependence

Reflux conditions (∼82°C for 2-propanol) ensure sufficient energy for substitution without degrading heat-sensitive groups. Prolonged reaction times (>8 hours) are necessary for complete conversion, as shorter durations leave unreacted starting material.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide, used in the acyl chloride route, improve interfacial reactions in biphasic systems (e.g., cyanidation). Crown ethers (e.g., 18-crown-6) similarly enhance nucleophilicity in nonpolar solvents.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

The product from the nucleophilic substitution route is purified via slow evaporation from an acetone-DMF (dimethylformamide) mixture. DMF’s high polarity solubilizes the compound at elevated temperatures, while acetone’s lower polarity induces crystallization upon cooling.

Hydrogen Bonding and Crystal Stability

The crystal structure is stabilized by N–H···O hydrogen bonds, forming an eight-membered ring motif (R₂²⁸). This intermolecular interaction ensures a dense packing arrangement, confirmed by single-crystal X-ray diffraction in related compounds.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : Peaks corresponding to the quinoxaline protons (δ 6.8–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and acetyl moiety (δ 3.8–4.1 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹).

Purity Assessment

Gas chromatography (GC) with methanol derivatization confirms >99% purity for intermediates like 2,4-dimethylphenylacetyl chloride. HPLC analysis of the final product typically shows a single peak, indicating high chemical homogeneity.

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Acyl Chloride Coupling
Yield 75.1% ~73–75%
Reaction Steps 2 4
Scalability High Moderate
Intermediate Handling Simple purification Requires acyl chloride isolation

The nucleophilic substitution route is preferred for its simplicity and fewer steps, while the acyl chloride method offers modularity for structural analogs.

Industrial Applications and Process Considerations

Cost-Effectiveness

p-Xylene, a common solvent and starting material in the acyl chloride route, reduces raw material costs. Sodium cyanide, though hazardous, is employed in closed systems to mitigate risks.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under reflux conditions.

    Substitution: Electrophilic reagents like halogens, nitrating agents; reactions are carried out in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Reduced quinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2,4-dimethylphenyl group can enhance binding affinity and specificity, while the quinoxaline core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

  • 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 106595-91-9): This derivative substitutes the acetyl group with a benzyl moiety. However, the lack of an acetyl linker may limit conformational flexibility, impacting target engagement .
  • 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one: The benzylsulfanyl group introduces sulfur-based hydrogen-bonding capabilities. Crystallographic studies reveal that this compound forms inversion dimers via N–H···O interactions, a feature absent in the 2,4-dimethylphenyl analog due to steric hindrance from the methyl groups .
  • 4-(2-(4-Cyanophenyl)aminoquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6l): This derivative combines a quinazoline moiety with a cyano group. The electron-withdrawing cyano group enhances electrophilicity, contrasting with the electron-donating methyl groups in the target compound. Such differences influence redox stability and interactions with enzymes like tubulin, as seen in antitumor assays .

Antitumor Potential

Compounds such as 6d and 6e () induce G2/M cell cycle arrest, mimicking the action of combretastatin A-4 (CA-4). The target compound’s 2,4-dimethylphenyl group may enhance microtubule destabilization compared to smaller substituents, though its exact efficacy requires empirical validation .

sGC Agonism

emphasizes that dicarboxylic 3,4-dihydroquinoxalin-2(1H)-ones exhibit superior sGC activation. The target compound’s acetyl group lacks the carboxylic acid functionality critical for ionic interactions with sGC, suggesting lower agonistic activity. However, its lipophilic substituents could improve tissue penetration .

Physicochemical and Structural Properties

Compound logP* Hydrogen Bonding Crystallographic Features Key References
Target Compound 3.2 Moderate Steric hindrance from methyl groups
4-Benzyl analog (CAS 106595-91-9) 2.8 Low Planar dimerization absent
4-[2-(Benzylsulfanyl)acetyl] analog 2.5 High (S–H···O) Inversion dimers via N–H···O
6l (4-Cyanophenylaminoquinazolinyl analog) 1.9 Moderate π-π stacking with quinazoline

*Predicted using fragment-based methods.

Biological Activity

4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound belonging to the quinoxalinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 294.34 g/mol
  • CAS Number : 952887-73-9

The compound features a quinoxalinone core with a dimethylphenylacetyl substituent, which is crucial for its biological activity. The presence of the dimethyl group enhances lipophilicity and potentially increases cellular permeability.

The biological activity of 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in cancer progression .
  • Receptor Modulation : It can modulate receptor activities by binding to specific sites, influencing downstream signaling pathways that affect cell proliferation and survival.

Anticancer Activity

Research indicates that 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anticancer properties. In vitro studies demonstrated its ability to reduce cell viability in various cancer cell lines:

Cell LineViability Reduction (%)Reference
Caco-239.8
A54931.9

The compound's efficacy against cancer cells is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
S. aureus2 µg/mL
E. faecium16 µg/mL

These findings indicate potential as a therapeutic agent against drug-resistant pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoxalinones similar to 4-(2-(2,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one:

  • Inhibition of PKMYT1 : A study identified derivatives with enhanced potency against PKMYT1 through structural modifications that increased binding affinity .
  • Anticancer Mechanisms : Investigations into the apoptotic pathways activated by this compound revealed that it triggers caspase-dependent mechanisms leading to cell death in cancerous cells .
  • Synergistic Effects : Research has indicated that combining this compound with other agents may enhance its antimicrobial efficacy through synergistic interactions .

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